9-Methyl-9H-carbazol-3-ol
Overview
Description
9-Methyl-9H-carbazol-3-ol belongs to the class of organic compounds known as carbazoles . These are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .
Synthesis Analysis
Carbazole synthesis involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . This enables highly regioselective syntheses of functionalized indoles or carbazoles . The use of a magnetically recoverable palladium nanocatalyst supported on a green biochar enables an efficient palladium-catalyzed tandem reaction for the one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula: C13H11N . The 3D structure may be viewed using Java or Javascript . Frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map of compound I were obtained at DFT/B3LYP/6-311++G (d,p) level .Chemical Reactions Analysis
9H-carbazole was primarily converted into 9H-carbazol-1-ol (15 strains) and 9H-carbazol-3-ol (9 strains), while carbazol-9-ol was formed as a minor product (12 strains) . The formation of 9H-carbazol-3-ol by the spontaneous release from the corresponding dihydrodiols was provided by the first-time detection of 3-hydroxy-1,2,3,9-tetrahydrocarbazol-4-one .Physical and Chemical Properties Analysis
The molecular weight of this compound is 181.2331 . The ΔfH° gas is 199.1 ± 0.5 kJ/mol, and the ΔfH° solid is 103.7 ± 2.4 kJ/mol . The ΔcH° solid is -6791.4 ± 1.7 kJ/mol .Scientific Research Applications
Bacterial Biotransformation and Pharmacological Applications
9-Methyl-9H-carbazol-3-ol, among other 9H-carbazole derivatives, has been investigated for its pharmacological applications. The bacterial transformation and biotransformation of this compound were analyzed using biphenyl-grown cells of Ralstonia sp. strain SBUG 290. This strain accumulated various products during incubation with 9-methyl-9H-carbazole, including carbazol-9-yl-methanolas the primary oxidation product. The transformation led to the production of various compounds that were identified using techniques like high-performance liquid chromatography and gas chromatography-mass spectrometry. These findings highlight the potential of bacterial biotransformation in creating pharmacologically relevant derivatives of 9H-carbazole compounds (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Synthesis and Antimicrobial Activities
In another study, 9H-carbazole was used as a precursor to synthesize new heterocyclic derivatives with potential antimicrobial properties. This process involved various chemical reactions and treatments, leading to the formation of compounds that were tested for their antimicrobial efficacy. This research underscores the significance of 9H-carbazole derivatives in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Application in Fluorescence Sensing and Environmental Protection
This compound has also been utilized in the development of conjugated polymers with fluorescence sensing characteristics. These polymers have applications in environmental protection, biosensing, and toxin detection in food. Novel polyaniline derivatives of this compound have been prepared and characterized, showing excellent fluorescence properties in detecting both acids and amines. This research expands the application scope of polyaniline derivatives in multifunctional chemosensor research (Qian, Zhang, Liu, & Xia, 2019).
Mechanism of Action
9H-Carbazole and its derivatives are useful for versatile pharmacological applications . 9H-Carbazole itself was found to be an inhibitor of angiogenesis and inflammation . Furthermore, 9H-carbazole is a basic structural element of a variety of naturally active and synthetic compounds with a broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .
Safety and Hazards
Future Directions
The therapeutic potential of natural, semi-synthetic or synthetic carbazole-containing molecules has expanded considerably owing to their role in the pathogenesis and development of diabetes . Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism . This suggests promising future directions for the study and application of 9-Methyl-9H-carbazol-3-ol and related compounds.
Properties
IUPAC Name |
9-methylcarbazol-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-14-12-5-3-2-4-10(12)11-8-9(15)6-7-13(11)14/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMKJAFXKKSMJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200583 | |
Record name | 9H-Carbazol-3-ol, 9-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52602-27-4 | |
Record name | 9H-Carbazol-3-ol, 9-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazol-3-ol, 9-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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